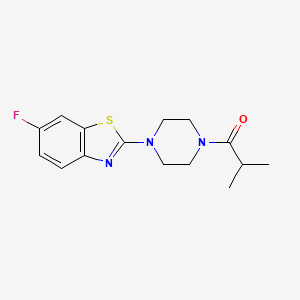

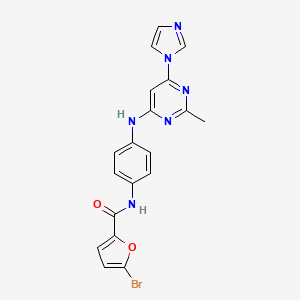

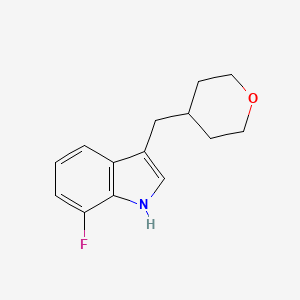

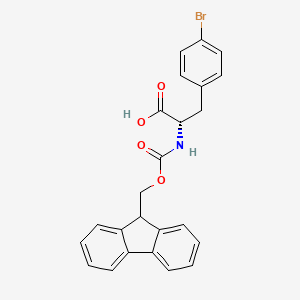

![molecular formula C13H12ClNO B3006425 3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole CAS No. 61054-28-2](/img/structure/B3006425.png)

3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

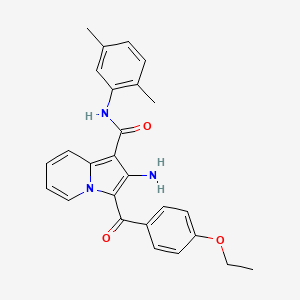

The compound 3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole is a chemical of interest due to its structural characteristics and potential biological activities. While the provided data does not directly discuss this exact compound, there are several related compounds that can provide insight into its properties and synthesis. For instance, the synthesis of similar compounds often involves 1,3-dipolar cycloaddition reactions and characterization by spectroscopic methods . The presence of a chlorophenyl group is a common feature in these molecules, which can influence their physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of related chlorophenyl isoxazole derivatives typically involves cycloaddition reactions. For example, 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole was synthesized via 1,3-dipolar cycloaddition . Similarly, other compounds with chlorophenyl groups have been synthesized through reactions involving chlorophenacyl bromide or by condensation reactions . These methods could potentially be adapted for the synthesis of 3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole.

Molecular Structure Analysis

The molecular structure of chlorophenyl isoxazole derivatives is often confirmed using X-ray crystallography, as seen in several studies . Density Functional Theory (DFT) calculations are also used to predict and compare molecular geometric parameters . These techniques could be applied to determine the molecular structure of 3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole and to understand its electronic properties through analyses such as HOMO-LUMO and MEP.

Chemical Reactions Analysis

The reactivity of chlorophenyl isoxazole derivatives can be explored through various chemical reactions. For instance, alkylation reactions have been used to modify the structure of similar compounds . The presence of the chlorophenyl group can also influence the reactivity of these molecules in condensation and annulation reactions . These studies provide a basis for understanding the chemical behavior of 3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole.

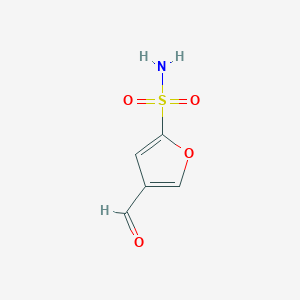

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl isoxazole derivatives are characterized using a range of spectroscopic techniques, including FT-IR, NMR, and UV-Vis . Quantum chemical calculations can provide additional insights into properties such as antioxidant and antimicrobial activities, as well as non-linear optical behavior . These analyses are crucial for understanding the potential applications of 3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole in various fields.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Modification

- 3-Methyl-4-chloro-4,5,6,7-tetrahydrobenz[1,2-d]isoxazole is used in the alkylation of malonic ester and methoxytetralone enolates to obtain bi- and tetracyclic derivatives of the pyridine and hydropyridine series through catalytic hydrogenation (Khripach & Ivanova, 1990).

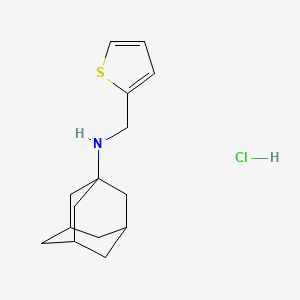

Biological Activity

- Derivatives such as 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazoles exhibit significant antitubercular and antimicrobial activities, demonstrating the compound's relevance in medicinal chemistry (Popat, Nimavat, Kachhadia & Joshi, 2004).

Structural and Spectral Analysis

- 3-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole's structure and properties have been analyzed using spectroscopic methods and quantum chemical calculations, revealing insights into its molecular behavior (Eryılmaz et al., 2016).

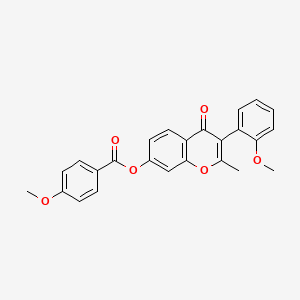

Non-Linear Optical Behavior and Reactivity Descriptors

- Studies on compounds like 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile show insights into their non-linear optical properties and electronic interactions, which can be crucial for designing materials with specific optical characteristics (Wazzan, Al-Qurashi & Faidallah, 2016).

Anti-Inflammatory and Docking Studies

- Synthesized derivatives like 2-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones have been evaluated for their in vitro anti-inflammatory activities, and molecular docking studies against COX-2 enzyme provide insights into their binding affinities and interaction dynamics (Dengale et al., 2021).

Safety And Hazards

Direcciones Futuras

The future directions in the field of isoxazole research involve the development of new synthetic strategies, particularly eco-friendly and metal-free routes . Additionally, there’s a significant interest in exploring the biological activities of isoxazole derivatives for potential applications in drug discovery .

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-4,5,6,7-tetrahydro-2,1-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15-16-13/h5-8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHGXIGHQNRQCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NOC(=C2C1)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 9-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B3006347.png)

![3-Chloro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B3006355.png)

![Tert-butyl (1S,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B3006356.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B3006358.png)

![N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide](/img/structure/B3006365.png)